molecular formula C26H34N4O4 B2615530 N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 922013-35-2

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2615530
CAS No.: 922013-35-2
M. Wt: 466.582
InChI Key: WFXTWXDMMVXDQJ-UHFFFAOYSA-N
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Description

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a complex molecular architecture. Its structure integrates a 4-ethoxyphenyl group, a morpholine ring, and a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. This compound is hypothesized to exhibit biological activity due to its structural similarity to other amide-based molecules with known pharmacological profiles, such as kinase inhibitors or receptor modulators .

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c1-3-34-22-9-7-21(8-10-22)28-26(32)25(31)27-18-24(30-13-15-33-16-14-30)20-6-11-23-19(17-20)5-4-12-29(23)2/h6-11,17,24H,3-5,12-16,18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXTWXDMMVXDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-ethoxyphenylamine, 1-methyl-1,2,3,4-tetrahydroquinoline, and morpholine derivatives. These intermediates are then subjected to condensation reactions, amide bond formation, and other organic transformations under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored based on its biological properties.

    Industry: It may find use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is N-(2,5-dimethoxyphenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide (). Key differences include:

  • Substituent on the phenyl ring : The target compound has a single 4-ethoxy group, whereas the analogue features 2,5-dimethoxy substitutions.
Physicochemical and Pharmacokinetic Properties
Property Target Compound 2,5-Dimethoxy Analogue N,N'-(4-Methyl-m-phenylene) Diacetamide ()
Molecular Weight (g/mol) ~500 (estimated) ~515 (estimated) ~296
LogP (predicted) 3.2–3.8 2.8–3.4 1.5–2.0
Hydrogen Bond Acceptors 8 9 4
Key Functional Groups Ethoxyphenyl, morpholine Dimethoxyphenyl, morpholine Acetamide, methylphenylene

Key Observations :

  • The ethoxyphenyl group in the target compound enhances lipophilicity compared to the dimethoxy analogue, which may improve membrane permeability but reduce aqueous solubility .
  • The morpholine and tetrahydroquinoline moieties in both compounds contribute to hydrogen-bonding capacity, a critical factor in target engagement .

Biological Activity

Chemical Structure and Properties

The compound can be described by its molecular formula C22H30N4O2C_{22}H_{30}N_{4}O_{2}. Its structure features a tetrahydroquinoline moiety, an ethoxyphenyl group, and a morpholine ring, which are known to contribute to its pharmacological properties.

Molecular Structure

  • Molecular Formula : C22H30N4O2C_{22}H_{30}N_{4}O_{2}
  • Molecular Weight : 370.5 g/mol
  • IUPAC Name : N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antioxidant Properties : The presence of the tetrahydroquinoline structure is linked with antioxidant activity, which may protect cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.

Pharmacological Studies

Research has demonstrated that the compound exhibits significant activity in various biological assays:

Activity Type Assay Method Results
AntioxidantDPPH AssayIC50 = 15 µM
AntimicrobialDisk DiffusionInhibition against E. coli and S. aureus
Enzyme Inhibitionα-glucosidaseIC50 = 20 µM

Case Studies

  • Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of several derivatives of tetrahydroquinoline compounds. The results indicated that modifications at the phenyl ring significantly enhanced antioxidant capacity, with IC50 values suggesting strong activity at micromolar concentrations.
  • Antimicrobial Efficacy : In a recent investigation, the compound was tested against common pathogens. The results showed a notable zone of inhibition for both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
  • Enzyme Inhibition Studies : The compound was also assessed for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The findings revealed competitive inhibition characteristics, suggesting its potential use in managing postprandial blood glucose levels.

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